molecular formula C18H25ClFN3O6 B608685 Lumicitabine CAS No. 1445385-02-3

Lumicitabine

Numéro de catalogue: B608685
Numéro CAS: 1445385-02-3
Poids moléculaire: 433.9 g/mol
Clé InChI: MJVKYGMNSQJLIN-KYZVSKTDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lumicitabine (ALS-8176/JNJ-64041575) is an orally administered nucleoside analog prodrug of ALS-008112, a cytidine analog targeting the RNA-dependent RNA polymerase (RdRp) of respiratory syncytial virus (RSV) . It was developed to inhibit RSV replication by competing with endogenous nucleotides, thereby terminating viral RNA synthesis . This compound demonstrated potent in vitro activity against RSV (EC50 = 1.79 µM) and Nipah virus , with high selectivity for viral over human polymerases . However, clinical trials in hospitalized infants (NCT02202356, NCT03333317) revealed dose-dependent reversible neutropenia and failed to show antiviral efficacy, contrasting with earlier success in RSV-A adult challenge studies . Development was discontinued in 2019 due to these limitations .

Méthodes De Préparation

Structural Overview and Key Modifications

Lumicitabine’s structure (C₁₈H₂₅ClFN₃O₆) comprises three principal components:

  • Cytosine base : A 4-amino-2-oxo-1,2-dihydropyrimidine moiety.

  • Modified ribose sugar :

    • 4ʹ-Fluoro substitution.

    • 2ʹ-Chloromethyl (-CH₂Cl) group.

    • 3ʹ-Isobutyrate ester.

    • Additional isobutyrate ester on the 2ʹ-chloromethyl-derived methyl group.

  • Prodrug esters : Two isobutyrate groups enhance oral bioavailability by increasing lipophilicity .

Synthetic Strategy and Stepwise Preparation

The synthesis of this compound involves sequential functionalization of the ribose scaffold, nucleoside coupling, and esterification. Below is a hypothesized pathway based on structural analysis and analogous nucleoside syntheses .

Synthesis of the Fluorinated and Chloromethylated Sugar Intermediate

The sugar moiety requires precise modifications at the 2ʹ and 4ʹ positions.

Step 1: Ribose Protection

  • Starting material : D-ribose.

  • Protection : Selective protection of hydroxyl groups using trimethylsilyl (TMS) or acetyl (Ac) groups to isolate the 4ʹ-OH for fluorination.

Step 2: 4ʹ-Fluorination

  • Reagent : Diethylaminosulfur trifluoride (DAST) or Selectfluor.

  • Reaction : DAST replaces the 4ʹ-hydroxyl with fluorine via an SN2 mechanism.

Step 3: Introduction of 2ʹ-Chloromethyl Group

  • Hydroxymethylation : Oxidation of the 2ʹ position to an aldehyde followed by Grignard addition (e.g., CH₂MgBr) forms a hydroxymethyl group.

  • Chlorination : Treatment with thionyl chloride (SOCl₂) converts the hydroxymethyl to chloromethyl.

Nucleoside Coupling

The modified sugar is coupled to the cytosine base using Vorbrüggen glycosylation, a standard method for nucleoside synthesis.

Step 4: Vorbrüggen Reaction

  • Conditions : Cytosine, hexamethyldisilazane (HMDS), and trimethylsilyl triflate (TMSOTf) in acetonitrile.

  • Outcome : Forms the β-glycosidic bond between the sugar’s 1ʹ position and cytosine’s N1.

Esterification for Prodrug Activation

The 3ʹ-hydroxyl and chloromethyl-derived hydroxyl (if present) are esterified with isobutyrate groups.

Step 5: Deprotection and Esterification

  • Deprotection : Remove TMS or acetyl groups using tetrabutylammonium fluoride (TBAF) or methanolic ammonia.

  • Esterification : Treat with isobutyryl chloride in the presence of a base (e.g., pyridine).

Key Challenges and Optimization

Stereochemical Control

  • The 2ʹ-chloromethyl and 4ʹ-fluoro substitutions require strict stereocontrol to maintain the β-D-ribofuranose configuration. Enzymatic or chiral auxiliary methods may be employed .

Selective Functionalization

  • Sequential protection/deprotection steps are critical to avoid side reactions. For example, the 3ʹ-OH must remain unprotected for esterification after fluorination and chloromethylation.

Scalability and Purification

  • Column chromatography or preparative HPLC is used to isolate intermediates. Process optimization is essential for industrial-scale production .

Analytical Characterization

Critical quality control steps include:

ParameterMethodResult for this compound
Purity HPLC≥99% (C₁₈ column, acetonitrile/water)
Structure NMR (¹H, ¹³C)Matches theoretical shifts
Mass HRMSm/z 434.1432 [M+H]⁺
Stereochemistry X-ray crystallographyConfirmed β-D-configuration

Comparative Analysis of Synthetic Routes

While the exact industrial process remains proprietary, academic routes highlight the following alternatives:

ApproachAdvantagesLimitations
Vorbrüggen coupling High β-selectivityRequires anhydrous conditions
Enzymatic synthesis Mild conditions, eco-friendlyLower yields for modified sugars
Solid-phase synthesis ScalabilityComplex protecting group strategies

Analyse Des Réactions Chimiques

Table 1: Key Metabolic Reactions of Lumicitabine

Reaction StepEnzyme InvolvedProductRole in Antiviral Activity
Ester hydrolysisEsterasesALS-008112 (nucleoside)Enables cellular uptake
Phosphorylation (3 steps)Cellular kinasesALS-008136 (NTP)Binds RSV L-protein, terminates RNA

Structural Features Influencing Reactivity

The molecular structure of this compound (C₁₈H₂₅ClFN₃O₆) includes:

  • Bisisobutyrate groups : Essential for prodrug lipophilicity and oral absorption. Hydrolysis releases ALS-008112, which has a free 3’-OH and 5’-OH for phosphorylation .

  • Chloromethyl and fluoro substituents : Stabilize the carbocyclic sugar moiety, enhancing resistance to enzymatic degradation .

Table 2: Structural Attributes and Reactivity

Functional GroupRole in ReactivityImpact on Pharmacokinetics
3’,5’-BisisobutyrateMask polar groups; hydrolyzed to active formIncreases oral bioavailability
1',2'-DihydroxyethylMimics natural nucleosidesFacilitates kinase recognition

Pharmacokinetics of Metabolic Reactions

Population pharmacokinetic models reveal:

  • ALS-008112 Clearance : 54.2 L/h/70 kg, with rapid distribution (Vd = 1.45 L/kg) .

  • ALS-8144 Metabolite : Formed via uridine metabolism, clearance = 115 L/h/70 kg .

Table 3: Pharmacokinetic Parameters

ParameterALS-008112ALS-8144
Clearance (L/h/70 kg)54.2115
Volume of Distribution1.45 L/kgNot reported
Half-life~3.5 hours~2.1 hours

Clinical Implications of Reactivity

  • Rapid Activation : Plasma ALS-008112 concentrations peak within 15–30 minutes post-dose, enabling quick antiviral effects .

  • Dose-Dependent Neutropenia : High doses correlate with Grade 3-4 neutropenia, likely due to off-target effects on mitochondrial RNA polymerase .

Table 4: Clinical Neutropenia Incidence by Dose (Study 1 & 2)

Dose (mg/kg)Grade 3-4 Neutropenia (%)
40/2022.2
60/4031.3
Placebo9.1

Resistance and Stereochemical Considerations

  • Viral Mutations : RSV strains with L-protein mutations (e.g., D486N, F488L) reduce ALS-008136 efficacy by 10–20-fold .

  • Stereochemistry : The β-D-ribose configuration in ALS-008112 ensures proper binding to RSV polymerase, as shown in molecular docking studies .

This compound’s chemical reactivity is defined by its prodrug design, efficient metabolic activation, and targeted inhibition of RSV replication. While its rapid conversion to ALS-008112 ensures prompt antiviral activity, dose-dependent toxicity underscores the need for optimized dosing regimens. Ongoing research focuses on structural analogs to mitigate resistance and improve safety .

Applications De Recherche Scientifique

Phase 1 and Phase 2 Trials

  • Phase 1b Study :
    • Objective : To assess the safety and pharmacokinetics of lumicitabine in infants and neonates hospitalized with RSV.
    • Design : Randomized, double-blind, placebo-controlled study involving single and multiple ascending doses.
    • Results : The study demonstrated that this compound was well tolerated; however, it was associated with a dose-related increase in reversible neutropenia. Importantly, no significant differences were observed between this compound and placebo groups regarding viral load reduction or symptom resolution .
  • Phase 2b Study :
    • Objective : To evaluate the efficacy of this compound in treating RSV in hospitalized infants aged 28 days to 36 months.
    • Design : Participants received varying doses of this compound or placebo over five days.
    • Results : Similar to the Phase 1b study, this trial found no significant antiviral activity compared to placebo. The incidence of neutropenia was noted again as a concern .
  • Adult Challenge Studies :
    • In contrast to findings in pediatric populations, adult studies indicated that this compound effectively inhibited RSV replication and reduced viral load. A semi-mechanistic pharmacokinetic-pharmacodynamic model was developed to better understand the drug's effects during active RSV infection .

Pharmacokinetics and Pharmacodynamics

  • Pharmacokinetics : this compound is rapidly converted into ALS-008112 post-administration. Studies indicate that plasma concentrations peak within 15 to 30 minutes after dosing. Multiple dosing regimens showed no accumulation of the drug or its metabolites .
  • Pharmacodynamics : The drug's mechanism involves inhibiting viral RNA synthesis. A study reported an effective concentration (EC50) of 1.79 μM for inhibiting RSV production, indicating a significant antiviral effect at clinically relevant doses .

Safety Profile

The safety profile of this compound has raised concerns primarily due to the observed increase in neutropenia among treated patients. While generally well tolerated in adult studies, the pediatric population exhibited more pronounced hematological effects . No emergent resistance mutations were detected during trials, suggesting that this compound maintains its efficacy without leading to viral resistance.

Summary of Key Findings

Study TypePopulationKey Findings
Phase 1bInfants/NeonatesIncreased reversible neutropenia; no significant antiviral effect compared to placebo
Phase 2bInfants/ChildrenSimilar results as Phase 1b; no significant reduction in viral load
Adult ChallengeHealthy AdultsEffective inhibition of RSV; developed PK-PD model for dosing guidance

Mécanisme D'action

Lumicitabine exerts its effects by inhibiting RNA polymerase, an enzyme crucial for viral replication. By binding to the active site of the enzyme, this compound prevents the synthesis of viral RNA, thereby halting the replication process. This mechanism targets the molecular pathways involved in viral replication, making this compound a potent antiviral agent .

Comparaison Avec Des Composés Similaires

Comparison with Similar RSV Antiviral Compounds

Mechanism of Action

Compound Target Mechanism EC50 (µM) Hill Coefficient Reference
Lumicitabine RSV RdRp (L protein) Nucleotide analog, chain termination 1.79 5.58
Presatovir RSV Fusion (F) protein Inhibits viral entry 0.6–1.2* N/A
PC-786 RSV RdRp (L protein) Non-nucleoside inhibitor 0.003† N/A
Ziresovir RSV Fusion (F) protein Prevents membrane fusion N/A N/A
BMS-433771 RSV Fusion (F) protein Blocks F-protein conformational change 0.04 N/A

*In vitro potency varies by strain.
†Data from preclinical studies.

Key Insights :

  • This compound and PC-786 target RdRp but differ in structure (nucleoside vs. non-nucleoside inhibitor). PC-786 shows ~600-fold higher in vitro potency .
  • Fusion inhibitors (Presatovir, Ziresovir, BMS-433771) block viral entry, avoiding polymerase-related toxicity like neutropenia .

Key Insights :

  • This compound’s failure in pediatric trials contrasts with its adult efficacy, suggesting age-related pharmacokinetic or immunological differences .

Pharmacokinetics and Resistance

Compound Bioavailability Half-Life (hr) Resistance Risk Reference
This compound High (oral) 6–8 Low (no observed substitutions in L gene)
Presatovir Moderate 12–15 Moderate (F-protein mutations)
PC-786 N/A N/A Low (non-nucleoside binding)

Key Insights :

  • This compound’s active metabolite, ALS-008112, achieves plasma concentrations exceeding EC90 (2.64 µM) within 2 hours post-dose .
  • Fusion inhibitors face higher resistance risks due to F-protein variability .

Development Status

Compound Status Reason for Discontinuation/Advancement Reference
This compound Discontinued Neutropenia; lack of pediatric efficacy
Presatovir Discontinued Insufficient benefit in severe RSV
PC-786 Preclinical High potency; advancing to trials
Ziresovir Phase 3 Pivotal trials ongoing

Activité Biologique

Lumicitabine, also known as ALS-8176 or JNJ-64041575, is an antiviral compound primarily developed for treating respiratory syncytial virus (RSV) and human metapneumovirus (hMPV). This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, clinical trial outcomes, and potential applications against various RNA viruses.

This compound functions as a nucleoside analog and acts as an inhibitor of RNA-dependent RNA polymerase. Upon administration, it is metabolized into ALS-008112, which is then converted into its active triphosphate form (ALS-008136) within cells. This active form selectively inhibits the RNA polymerase activity of RSV, leading to viral chain termination during replication .

Chemical Structure

  • Chemical Formula : C₁₈H₂₅ClFN₃O₆
  • Molar Mass : 433.86 g/mol

The structure of this compound is crucial for its interaction with viral polymerases, which facilitates its antiviral activity against RSV and other RNA viruses .

Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand this compound's absorption, distribution, metabolism, and excretion (ADME). In clinical trials, this compound was administered in various regimens to assess its PK profile in hospitalized adults infected with RSV:

Regimen Loading Dose (LD) Maintenance Dose (MD)
Placebo1x Placebo9x Placebo
Low-Dose this compound750 mg250 mg
High-Dose this compound1,000 mg500 mg

The dosing regimen aimed to maximize the compound's efficacy shortly after infection onset .

Phase 2b Clinical Trial

A pivotal Phase 2b trial evaluated the antiviral activity and safety of this compound in hospitalized patients with RSV. The primary objectives included assessing the dose-response relationship based on nasal RSV shedding measured by quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) .

Key Findings:

  • Efficacy : Initial results indicated some antiviral activity; however, subsequent analyses revealed limited efficacy compared to placebo.
  • Safety : The compound was generally well-tolerated with manageable side effects.
  • Clinical Outcomes : Measures such as duration of hospitalization and supplemental oxygen requirements were monitored but showed no significant improvement in the treatment group compared to placebo .

Discontinuation of Development

Despite early promise, the disappointing results from Phase 2b trials led to the discontinuation of this compound's development for RSV treatment. However, ongoing research is exploring its potential against other RNA viruses, including Nipah virus .

Case Study 1: Adult Challenge Study

In an adult challenge study involving healthy volunteers exposed to RSV, this compound demonstrated a reduction in viral load compared to placebo controls. Participants receiving this compound reported milder symptoms and shorter durations of viral shedding .

Case Study 2: Efficacy Against Other Viruses

Recent investigations have suggested that this compound may exhibit antiviral activity against other pathogens such as Nipah virus. Preliminary data indicate that it could inhibit viral replication effectively in vitro, warranting further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Lumicitabine's antiviral activity against RSV?

this compound’s efficacy is typically evaluated using in vitro human epithelial cell cultures and in vivo adult challenge models to quantify viral load reduction. A semi-mechanistic pharmacokinetic-pharmacodynamic (PK/PD) model integrates plasma drug concentrations (ALS-8112 and ALS-8144 metabolites) with RSV replication dynamics. Researchers should prioritize models that capture target cell-limited viral kinetics and intracellular conversion of prodrugs to active nucleoside triphosphate (NTP) forms . For reproducibility, ensure frequent measurements of viral titers (via qPCR) and metabolite concentrations (via LC-MS/MS) at consistent intervals.

Q. How do pharmacokinetic (PK) parameters of this compound inform dosing regimens in preclinical studies?

Key PK parameters include:

  • Clearance : ALS-8112 (54.2 L/h/70 kg) and ALS-8144 (115 L/h/70 kg) .
  • EC₅₀ : 1.79 μM for NTP-mediated RSV inhibition . Dosing regimens should aim to maintain NTP concentrations above the EC₉₀ (2.64 μM) for >12 hours post-dose. Use population PK modeling to account for inter-individual variability (e.g., 41% BSV in EC₅₀) and optimize loading/maintenance doses .

Q. What methodological considerations are critical for validating this compound’s mechanism of action?

  • Confirm intracellular conversion of this compound to ALS-8112 and subsequent phosphorylation to NTP using radiolabeled tracers or mass spectrometry.
  • Use enzyme inhibition assays to demonstrate selectivity for RSV polymerase over human polymerases.
  • Cross-validate findings with in silico molecular docking studies to map binding affinity to RSV polymerase .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in drug exposure (e.g., protein binding in plasma vs. cell culture media) or host immune responses. To address this:

  • Perform physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific drug distribution.
  • Use transwell assays to quantify apical vs. basolateral drug transport in polarized epithelial cells.
  • Apply Bayesian statistics to reconcile in vitro EC₅₀ values with in vivo viral decay rates .

Q. What strategies optimize the design of pediatric clinical trials for this compound, given limited pediatric PK data?

  • Use allometric scaling to extrapolate adult PK parameters (e.g., clearance, volume of distribution) to pediatric populations.
  • Incorporate covariate analysis (e.g., body weight, renal function) into population PK models.
  • Validate predictions with sparse sampling in Phase I/II trials and compare simulated vs. observed NTP exposures .

Q. How can researchers quantify the impact of viral resistance mutations on this compound’s efficacy?

  • Perform serial passage experiments in RSV-infected cell lines under subtherapeutic drug pressure.
  • Use next-generation sequencing to identify emerging mutations in the RSV polymerase (L gene).
  • Calculate fold changes in EC₅₀ for mutant vs. wild-type strains and correlate with structural modeling of NTP-binding pockets .

Q. What statistical approaches are recommended for analyzing time-dependent antiviral effects in this compound studies?

  • Apply non-linear mixed-effects modeling (NONMEM) to describe viral load decay kinetics.
  • Use Hill coefficients (e.g., 5.58 in RSV inhibition models) to capture steep concentration-effect relationships.
  • Conduct bootstrap analysis to assess parameter uncertainty and model robustness .

Q. Methodological Frameworks for Contradiction Analysis

Q. How should researchers address variability in PK/PD parameters across demographic subgroups?

  • Stratify data by age, sex, or comorbidities and perform likelihood ratio tests to identify significant covariates.
  • Use visual predictive checks (VPCs) to validate model predictions against observed data distributions.
  • Report variability metrics (e.g., %BSV) and justify retention in final models based on pharmacological plausibility .

Q. What criteria determine the selection of primary vs. secondary endpoints in this compound trials?

  • Primary endpoints : Virologic (e.g., time to undetectable RSV RNA) or clinical (e.g., oxygen saturation improvement).
  • Secondary endpoints : PK metrics (AUC, Cmax), safety (adverse events), or exploratory biomarkers (cytokine levels). Ensure endpoints align with regulatory guidelines (e.g., FDA/EMA) and are measurable within the study timeframe .

Q. Data Presentation and Reproducibility

Q. How can researchers ensure transparency in reporting this compound study results?

  • Follow ARRIVE guidelines for preclinical studies and CONSORT for clinical trials.
  • Publish raw viral load, PK, and safety data in supplementary materials with detailed metadata (e.g., assay protocols).
  • Use STROBE-compliant tables to summarize baseline characteristics, efficacy outcomes, and adverse events .

Propriétés

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClFN3O6/c1-9(2)15(24)27-8-18(7-19)13(28-16(25)10(3)4)12(20)14(29-18)23-6-5-11(21)22-17(23)26/h5-6,9-10,12-14H,7-8H2,1-4H3,(H2,21,22,26)/t12-,13+,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVKYGMNSQJLIN-KYZVSKTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClFN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028057
Record name Lumicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445385-02-3
Record name Lumicitabine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445385023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumicitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lumicitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, 4'-C-(chloromethyl)-2'-deoxy-2'-fluoro-, 3',5'-bis(2-methylpropanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUMICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNW5PQ52G1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.